molecular formula C16H10BrClN2O2S B12058539 2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone

2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone

Cat. No.: B12058539
M. Wt: 409.7 g/mol
InChI Key: TVPVTDMIOUDVRW-UHFFFAOYSA-N
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Description

2-(5-(3-BR-PHENYL)-2-THIOXO-1,3,4-OXADIAZOL-3(2H)-YL)-1-(4-CHLOROPHENYL)ETHANONE is a synthetic organic compound that belongs to the class of oxadiazoles

Properties

Molecular Formula

C16H10BrClN2O2S

Molecular Weight

409.7 g/mol

IUPAC Name

2-[5-(3-bromophenyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C16H10BrClN2O2S/c17-12-3-1-2-11(8-12)15-19-20(16(23)22-15)9-14(21)10-4-6-13(18)7-5-10/h1-8H,9H2

InChI Key

TVPVTDMIOUDVRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C(=S)O2)CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-BR-PHENYL)-2-THIOXO-1,3,4-OXADIAZOL-3(2H)-YL)-1-(4-CHLOROPHENYL)ETHANONE typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Oxadiazole derivatives are often used as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology

    Antimicrobial Agents: Many oxadiazole derivatives exhibit significant antimicrobial activity.

    Anticancer Agents: Some compounds in this class have shown potential as anticancer agents.

Medicine

    Drug Development: Oxadiazole derivatives are studied for their potential use in developing new pharmaceuticals.

Industry

    Agriculture: These compounds can be used in the formulation of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-(5-(3-BR-PHENYL)-2-THIOXO-1,3,4-OXADIAZOL-3(2H)-YL)-1-(4-CHLOROPHENYL)ETHANONE involves its interaction with specific molecular targets. For example, it might inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-chlorophenyl)ethanone
  • 2-(5-(4-Bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-chlorophenyl)ethanone

Uniqueness

The unique combination of the bromophenyl and chlorophenyl groups in 2-(5-(3-BR-PHENYL)-2-THIOXO-1,3,4-OXADIAZOL-3(2H)-YL)-1-(4-CHLOROPHENYL)ETHANONE may confer distinct biological activities and chemical properties compared to other similar compounds.

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